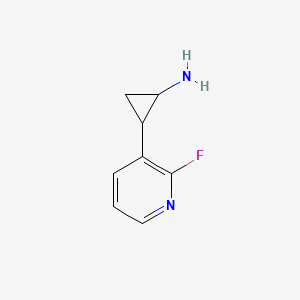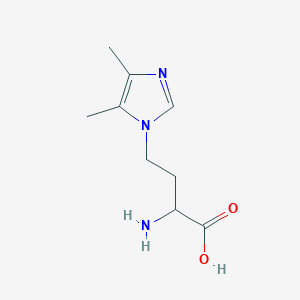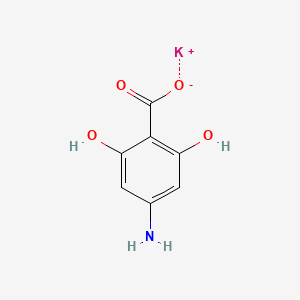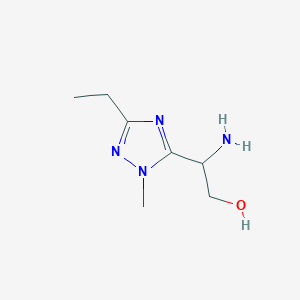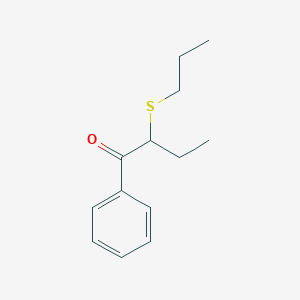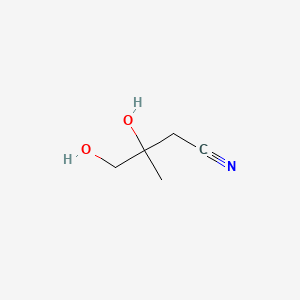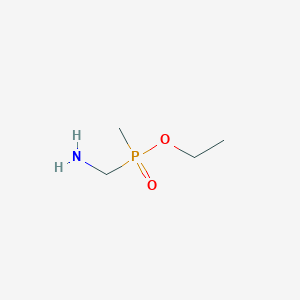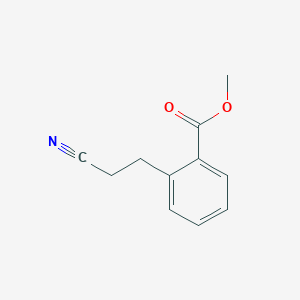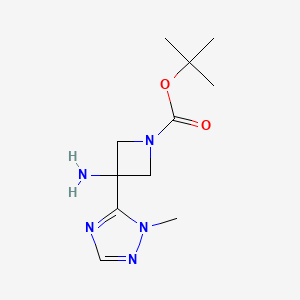![molecular formula C11H20ClNO2 B13542836 1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride is a unique chemical compound characterized by its spirocyclic structure. This compound is part of the spiro[5.5]undecane family, which is known for its intriguing conformational and configurational properties. The presence of a spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride involves several steps:
Initial Formation: The synthesis begins with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Functionalization: The next step involves the introduction of functional groups at specific positions on the spirocyclic core. This is typically done using reagents such as halogenating agents, oxidizing agents, or reducing agents under controlled conditions.
Final Steps: The final steps involve the introduction of the carboxylic acid group and the subsequent formation of the hydrochloride salt. This is usually achieved through acid-base reactions followed by crystallization to obtain the pure compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological studies, the compound is used to investigate the effects of spirocyclic structures on biological activity. It has been studied for its potential use in drug development and as a probe for studying biological pathways.
Medicine: The compound has potential therapeutic applications due to its stability and unique structure. It is being explored for its potential use in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into specific binding sites on target molecules, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride can be compared with other similar compounds such as:
1,3-Dioxane-1,3-dithiane spiranes: These compounds have similar spirocyclic structures but differ in the types of heteroatoms present in the rings.
1,3-Oxathiane derivatives: These compounds also have spirocyclic structures but contain different functional groups.
1,9-Diazaspiro[5.5]undecane derivatives: These compounds have similar core structures but differ in the types and positions of substituents.
The uniqueness of this compound lies in its specific functional groups and the presence of the hydrochloride salt, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H20ClNO2 |
|---|---|
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
1-azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)9-3-6-11(7-4-9)5-1-2-8-12-11;/h9,12H,1-8H2,(H,13,14);1H |
Clé InChI |
YQEHADXDCFBCOD-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC2(C1)CCC(CC2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


